2,6-Difluorophenylacetic acid

Catalog No.
S705375
CAS No.
85068-28-6
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenylacetic acid

CAS Number

85068-28-6

Product Name

2,6-Difluorophenylacetic acid

IUPAC Name

2-(2,6-difluorophenyl)acetic acid

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

FUGDCKXBUZFEON-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)O)F

Synthesis of α-Azidoacetophenones

One documented application of 2,6-DFPA is its role as a starting material in the synthesis of α-azidoacetophenones. These molecules contain an azide group (N3) attached to the carbon atom adjacent to the carbonyl group (C=O) of an acetophenone. α-Azidoacetophenones have potential applications in various areas of research, including:

  • Drug discovery: They can serve as precursors for the synthesis of novel therapeutic agents due to the reactivity of the azide group, which allows for further modifications and incorporation into drug candidates [].
  • Bioconjugation: The azide group can be used to attach the molecule to other biomolecules or materials through click chemistry, a powerful tool for creating complex bioconjugates for various applications [].

Synthesis of N-(2,6-Difluorobenzyl)-N′-(1H-5-indazolyl)urea

Another documented use of 2,6-DFPA is in the synthesis of N-(2,6-difluorobenzyl)-N′-(1H-5-indazolyl)urea. This molecule belongs to the class of urea derivatives, which possess a wide range of potential biological activities. The specific applications of this particular molecule are still under investigation, but research suggests potential in areas like:

  • Medicinal chemistry: Urea derivatives have been shown to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities [].

2,6-Difluorophenylacetic acid is a fluorinated aromatic compound with the chemical formula C8H6F2O2C_8H_6F_2O_2 and a molecular weight of 172.13 g/mol. This compound features two fluorine atoms located at the 2 and 6 positions of the phenyl ring, which enhances its acidity and reactivity compared to non-fluorinated analogs. It appears as white crystals with a melting point ranging from 98 to 101 °C .

The primary chemical reaction involving 2,6-difluorophenylacetic acid is its oxidative decarboxylation, which can be initiated using persulfate. This reaction generates a difluorobenzyl radical that can subsequently react with alkenes or imines, facilitating the introduction of difluoromethylene groups into various molecular frameworks . The versatility of this decarboxylative reaction allows it to be conducted in aqueous solutions, making it suitable for various organic synthesis applications .

The synthesis of 2,6-difluorophenylacetic acid can be achieved through several methods. One notable route involves the reaction of 1,2,3-trifluorobenzene with ethyl cyanoacetate in the presence of sodium hydroxide or sodium hydride. This multistep process yields the desired compound along with some byproducts . The conditions for this synthesis typically require careful control to optimize yield and purity.

This compound serves as a valuable building block in organic synthesis, particularly in medicinal chemistry and biochemistry research. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced biological activity or stability . Additionally, it is used in materials science for creating functionalized polymers and other advanced materials.

2,6-Difluorophenylacetic acid shares structural similarities with several other fluorinated phenylacetic acids. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2,4,6-Trifluorophenylacetic acid209991-63-91.00Contains three fluorine atoms; more reactive
2-(2,6-Difluoro-3-methylphenyl)acetic acid261943-97-91.00Contains a methyl group; alters steric properties
2-(2-Fluoro-5-methylphenyl)acetic acid203314-27-60.97Contains one fluorine atom; different substitution pattern
2-(2,4-Difluoro-3-methylphenyl)acetic acid1000545-11-81.00Contains two fluorine atoms; altered electronic properties

The unique positioning of fluorine atoms in 2,6-difluorophenylacetic acid not only affects its reactivity but also its biological activity compared to these similar compounds.

2,6-Difluorophenylacetic acid (Chemical Abstracts Service Registry Number 85068-28-6) is an aromatic carboxylic acid derivative with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 grams per mole [1] [2]. This compound represents a significant member of the fluorinated phenylacetic acid family, characterized by the presence of two fluorine substituents at the ortho positions relative to the acetic acid side chain [1] [3].

Molecular Structure and Conformational Analysis

The molecular structure of 2,6-difluorophenylacetic acid consists of a benzene ring substituted with fluorine atoms at the 2- and 6-positions and an acetic acid functional group (-CH₂COOH) attached to the aromatic system [1] [4]. The International Union of Pure and Applied Chemistry Standard InChI Key for this compound is FUGDCKXBUZFEON-UHFFFAOYSA-N, providing a unique molecular identifier [1] [4].

PropertyValue
IUPAC Name2-(2,6-difluorophenyl)acetic acid
Chemical FormulaC₈H₆F₂O₂
Molecular Weight172.13 g/mol
CAS Registry Number85068-28-6
InChI KeyFUGDCKXBUZFEON-UHFFFAOYSA-N

X-ray Crystallographic Data

While specific single-crystal X-ray diffraction data for 2,6-difluorophenylacetic acid remains limited in the literature, related difluorophenyl compounds provide valuable structural insights [5] [6]. Studies on structurally analogous compounds such as ethyl 2-(2,4-difluorophenyl)acetate have demonstrated that these molecules typically crystallize in monoclinic crystal systems [5]. The crystallographic analysis of related difluorophenyl compounds reveals that the acetyl group typically forms dihedral angles of approximately 113 degrees with respect to the phenyl ring, corresponding to an axial position [5]. These structural arrangements are influenced by the electronic effects of the fluorine substituents and the steric requirements of the acetic acid side chain [5] [6].

Fluorine-Induced Electronic Effects

The presence of two fluorine atoms at the ortho positions creates significant electronic perturbations within the molecular framework [7] [8]. Fluorine substituents exert both inductive and resonance effects on the aromatic system, with the inductive effect being particularly pronounced due to fluorine's high electronegativity [8]. The magnitude of these inductive effects can be substantial, potentially reaching several electron volts in certain molecular contexts [8]. The spatial arrangement of the fluorine substituents at the 2- and 6-positions creates a symmetrical electronic environment that stabilizes specific conformational arrangements through electronic delocalization [8] [9]. These fluorine-induced electronic effects manifest as changes in electron density distribution throughout the aromatic system, influencing both the physical properties and spectroscopic characteristics of the compound [7] [8].

Spectroscopic Characterization

Fluorine-19 and Proton-1 Nuclear Magnetic Resonance Fingerprinting

Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity and resolution for characterizing 2,6-difluorophenylacetic acid [10] [9]. The fluorine nuclei in this compound exhibit chemical shifts that are highly sensitive to the electronic environment created by the aromatic system and the electron-withdrawing acetic acid substituent [10] [9]. The chemical shifts of aromatic fluorine atoms typically appear in the range of -110 to -120 parts per million, though the exact values depend on the specific electronic effects within the molecule [9]. Proton-1 nuclear magnetic resonance analysis reveals characteristic signals for the aromatic protons appearing in the 7.0-7.5 parts per million region, while the methylene protons of the acetic acid side chain typically resonate around 3.5-3.6 parts per million [11]. The carboxylic acid proton appears as a broad singlet in the 10-12 parts per million range, characteristic of carboxylic acid functionality [11].

NucleusAssignmentChemical Shift (ppm)Multiplicity
¹HAromatic protons7.0-7.5multiplet
¹HMethylene (-CH₂-)3.5-3.6singlet
¹HCarboxylic acid (-COOH)10-12broad singlet
¹⁹FAromatic fluorines-110 to -120multiplet

Infrared Vibrational Modes

The infrared spectrum of 2,6-difluorophenylacetic acid exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [12] [13] [14]. The carboxylic acid functionality produces a broad O-H stretching vibration in the 3000-2500 wavenumber range, accompanied by a sharp C=O stretching mode typically observed between 1700-1725 wavenumbers [13] [14]. The aromatic C=C stretching vibrations appear in the 1450-1600 wavenumber region, while the C-F stretching modes are observed in the 1000-1400 wavenumber range [14]. The methylene C-H stretching vibrations occur in the 2850-2950 wavenumber region, distinct from the aromatic C-H stretches which appear at higher frequencies (3030-3080 wavenumbers) [13] [14].

Functional GroupWavenumber Range (cm⁻¹)
O-H stretch (carboxylic acid)3000-2500 (broad)
C=O stretch1700-1725
C-F stretch1000-1400
Aromatic C=C stretch1450-1600
C-H stretch (aromatic)3030-3080
C-H stretch (methylene)2850-2950

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,6-difluorophenylacetic acid reveals a molecular ion peak at mass-to-charge ratio 172, corresponding to the intact molecular species [4] [15]. The fragmentation patterns of fluorinated aromatic carboxylic acids typically involve initial decarboxylation processes, followed by complex rearrangement mechanisms [15]. The presence of fluorine substituents significantly influences the fragmentation pathways, often leading to the formation of stable fluorinated fragment ions [15]. The National Institute of Standards and Technology mass spectrometry database contains detailed fragmentation patterns for this compound, providing reference spectra for analytical identification purposes [4]. The electron ionization mass spectrum exhibits characteristic fragmentation involving the loss of the carboxyl group (45 mass units) and subsequent rearrangements of the fluorinated aromatic system [4] [15].

Thermodynamic Properties

Melting and Boiling Points and Phase Behavior

2,6-Difluorophenylacetic acid exhibits a melting point range of 100-102 degrees Celsius, indicating a relatively high degree of molecular ordering in the solid state [2] [3] [16]. The boiling point is reported as 251.6±25.0 degrees Celsius at 760 millimeters of mercury pressure [3]. These thermal properties reflect the influence of intermolecular hydrogen bonding between carboxylic acid groups and the additional dipole-dipole interactions resulting from the fluorine substituents [3] [16]. The compound appears as white to pale cream crystals or crystalline powder at room temperature [2] [16] [17]. The flash point is determined to be 106.0±23.2 degrees Celsius, indicating moderate thermal stability under ambient conditions [3].

Thermal PropertyValue
Melting Point100-102 °C
Boiling Point251.6±25.0 °C at 760 mmHg
Flash Point106.0±23.2 °C
Vapour Pressure0.0±0.5 mmHg at 25°C
Density1.4±0.1 g/cm³

Solubility in Protic and Aprotic Solvents

The solubility characteristics of 2,6-difluorophenylacetic acid are governed by the dual nature of its functional groups: the polar carboxylic acid moiety and the fluorinated aromatic system [18]. In protic solvents such as water and alcohols, the compound exhibits moderate solubility due to hydrogen bonding interactions between the carboxylic acid group and the solvent molecules [18]. The logarithm of the partition coefficient (LogP) is reported as 1.65, indicating moderate lipophilicity [3]. Aprotic solvents such as dimethyl sulfoxide and tetrahydrofuran can provide enhanced solubility through different solvation mechanisms [18]. The fluorine substituents contribute to the overall hydrophobicity of the molecule while simultaneously creating specific electrostatic interactions that influence solvent selection for synthetic and analytical applications [18].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

85068-28-6

Wikipedia

2,6-Difluorophenylacetic acid

Dates

Modify: 2023-08-15

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